molecular formula C21H22N2O3 B11004588 3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide

Cat. No.: B11004588
M. Wt: 350.4 g/mol
InChI Key: ZHTFEKGMJBLNOP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dimethoxybenzaldehyde and a suitable amine.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

    Amidation: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-pyrrol-1-ylphenyl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-25-19-11-5-16(15-20(19)26-2)6-12-21(24)22-17-7-9-18(10-8-17)23-13-3-4-14-23/h3-5,7-11,13-15H,6,12H2,1-2H3,(H,22,24)

InChI Key

ZHTFEKGMJBLNOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=CC=C3)OC

Origin of Product

United States

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